molecular formula C9H6BrF3O2 B1463625 Methyl 5-bromo-2-(trifluoromethyl)benzoate CAS No. 842136-32-7

Methyl 5-bromo-2-(trifluoromethyl)benzoate

Cat. No.: B1463625
CAS No.: 842136-32-7
M. Wt: 283.04 g/mol
InChI Key: NAYMMKZHAIWOSK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6BrF3O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by bromine and trifluoromethyl groups, respectively. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(trifluoromethyl)benzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions, although this is less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products

    Substitution: Products include various substituted benzoates, depending on the nucleophile used.

    Reduction: The major product is the corresponding alcohol, methyl 5-bromo-2-(trifluoromethyl)benzyl alcohol.

    Oxidation: Potential products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 5-bromo-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of novel materials with unique properties, such as fluorinated polymers.

    Biological Studies: Researchers use it to study the effects of trifluoromethyl and bromine substituents on biological activity.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(trifluoromethyl)benzoate depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-(trifluoromethyl)benzoate
  • Methyl 2-bromo-5-methylbenzoate
  • Methyl 2-bromo-5-chlorobenzoate

Uniqueness

Methyl 5-bromo-2-(trifluoromethyl)benzoate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions. This combination makes it a valuable intermediate in the synthesis of complex molecules with specific desired properties.

Properties

IUPAC Name

methyl 5-bromo-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYMMKZHAIWOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673200
Record name Methyl 5-bromo-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842136-32-7
Record name Methyl 5-bromo-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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